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A comprehensive guide for researchers, scientists, and drug development professionals on the

functional consequences of a clinically relevant mutation in two key ABC transporters.

Introduction: The emergence of multidrug resistance (MDR) is a significant challenge in the

treatment of cancer and other diseases. A key mechanism underlying MDR is the

overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to

reduce intracellular drug concentrations. P-glycoprotein (P-gp, or ABCB1) and the Multidrug

Resistance-Associated Protein 1 (MRP1, or ABCC1) are two of the most well-characterized

ABC transporters implicated in MDR. While both are members of the ABC transporter

superfamily, they exhibit differences in their substrate specificities and mechanisms of action.

Understanding the impact of specific mutations on the function of these transporters is crucial

for the development of strategies to overcome MDR.

This guide provides a comparative analysis of the G185V mutation in P-glycoprotein and the

corresponding mutation in its homolog, MRP1. The Glycine to Valine substitution at position

185 of P-gp is a naturally occurring polymorphism that has been shown to have pleiotropic

effects on its function, altering substrate specificity and inhibitor interactions. By comparing the

effects of this mutation in P-gp with the equivalent mutation in MRP1, we can gain valuable

insights into the structure-function relationships of these important transporters.

Data Presentation: Quantitative Analysis of
Mutational Effects

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1176313?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following table summarizes the quantitative data on the functional effects of the G185V

mutation in P-glycoprotein and the homologous G205V mutation in MRP1.

Functional Parameter
P-glycoprotein (P-

gp/ABCB1)
MRP1 (ABCC1)

Mutation G185V G205V (Homologous to G185)

Basal ATPase Activity
No significant change

compared to wild-type.
Not reported.

Verapamil-stimulated ATPase

Activity

Significantly reduced

stimulation compared to wild-

type.

Not applicable (Verapamil is

not a typical MRP1 substrate).

Transport of Rhodamine 123

Decreased efflux compared to

wild-type, leading to increased

intracellular accumulation.

Not a primary substrate.

Transport of Vincristine

Decreased resistance

(increased sensitivity)

compared to wild-type.

Not reported.

Transport of Etoposide (VP-16)

No significant change in

resistance compared to wild-

type.

Not reported.

Transport of Leukotriene C4

(LTC4)
Not a substrate.

Significantly reduced transport

compared to wild-type.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Site-Directed Mutagenesis
To introduce the G185V mutation into the P-glycoprotein cDNA and the G205V mutation into

the MRP1 cDNA, a standard PCR-based site-directed mutagenesis protocol is employed.
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Template: Wild-type human P-gp cDNA (e.g., in a pcDNA3.1 vector) and wild-type human

MRP1 cDNA (e.g., in a pCMV5 vector).

Primers: Mutagenic primers are designed to be complementary to the template DNA, with a

mismatch at the codon for Glycine 185 (GGT) in P-gp to introduce a Valine codon (GTT), and

similarly for Glycine 205 in MRP1.

PCR Amplification: The entire plasmid is amplified using a high-fidelity DNA polymerase.

Template Removal: The parental, non-mutated plasmid is digested with the DpnI restriction

enzyme, which specifically cleaves methylated DNA (the parental plasmid is methylated,

while the newly synthesized PCR product is not).

Transformation: The mutated plasmid is then transformed into competent E. coli for

amplification.

Verification: The presence of the desired mutation is confirmed by DNA sequencing.

Cell Culture and Transfection
Cell Line: A suitable mammalian cell line that does not express endogenous P-gp or MRP1,

such as HEK293 or NIH3T3 cells, is used.

Transfection: Cells are transfected with the expression vectors containing the wild-type or

mutant transporter cDNA using a standard lipid-based transfection reagent (e.g.,

Lipofectamine).

Selection: Stably transfected cell lines are selected by culturing in the presence of a

selection antibiotic (e.g., G418 for pcDNA3.1).

Expression Confirmation: The expression of the transporter protein is confirmed by Western

blotting using specific antibodies against P-gp or MRP1.

ATPase Activity Assay
The drug-stimulated ATPase activity of P-gp is a measure of its transport function. This assay is

typically performed using membrane vesicles prepared from transfected cells.
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Membrane Vesicle Preparation:

Transfected cells are harvested and resuspended in a hypotonic lysis buffer.

Cells are homogenized using a Dounce homogenizer.

The cell lysate is centrifuged at a low speed to remove nuclei and unbroken cells.

The supernatant is then ultracentrifuged to pellet the cell membranes.

The membrane pellet is resuspended in a suitable buffer and stored at -80°C.

ATPase Assay:

Membrane vesicles are incubated with the test compound (e.g., verapamil for P-gp) in an

assay buffer containing ATP and magnesium.

The reaction is incubated at 37°C for a defined period.

The reaction is stopped by adding a solution to halt ATP hydrolysis.

The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a

colorimetric method, such as the malachite green assay.

The ATPase activity is calculated as the amount of Pi released per unit time per unit of

protein.

Drug Transport Assay (Rhodamine 123 Efflux)
This assay measures the ability of P-gp to efflux the fluorescent substrate Rhodamine 123 from

cells.

Cell Plating: Wild-type and mutant P-gp expressing cells are seeded in a multi-well plate.

Loading: Cells are incubated with Rhodamine 123 to allow for its intracellular accumulation.

Efflux: The Rhodamine 123-containing medium is removed, and fresh medium is added. The

cells are then incubated for a specific time to allow for the efflux of the dye.
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Measurement: The intracellular fluorescence is measured using a fluorescence plate reader

or flow cytometer. A lower intracellular fluorescence indicates a higher rate of efflux.

Inhibition Control: To confirm that the efflux is mediated by P-gp, a known P-gp inhibitor (e.g.,

verapamil) can be added during the efflux period. Inhibition of efflux will result in higher

intracellular fluorescence.

Mandatory Visualization
Below are diagrams generated using Graphviz (DOT language) to illustrate key concepts.
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Caption: Simplified mechanism of drug efflux by P-glycoprotein (P-gp).
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Caption: Experimental workflow for mutational analysis of ABC transporters.
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To cite this document: BenchChem. [Comparative Analysis of the G185V Mutation in P-
glycoprotein and its Homolog, MRP1]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1176313#comparative-analysis-of-d329c-in-different-
protein-homologs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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